3-Amino-5-nitrobenzoic acid
Overview
Description
3-Amino-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44297. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Organic Chemistry and Industrial Production
3-Amino-5-nitrobenzoic acid has been widely utilized in organic chemistry, particularly in industrial processes. It serves as an intermediate in the production of medicines and dyes. Specifically, it is used in the manufacture of azo dyes and medicine biodobenzene acid, as well as bile acid filmo. Moreover, it plays a crucial role as a raw material in the synthesis of various materials, such as pressure-ian replication materials. One notable application includes its use in the synthesis of ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).
2. Molecular Adduct Formation
The compound has been studied for its ability to form molecular adducts. For instance, a study detailed the structure of a 1:1 molecular adduct of 3-nitrobenzoic acid with the herbicide amitrole. This research underscores the potential of this compound in forming complex structures, which may have implications in pharmaceutical and agricultural applications (D. Lynch et al., 1994).
3. Synthesis of Pesticides
It has also been used in the synthesis of chlorantraniliprole, a pesticide. The synthesis process involves a series of reactions starting with 3-methyl-2-nitrobenzoic acid, eventually leading to the production of chlorantraniliprole. This highlights its role in the development of agricultural chemicals (Chen Yi-fen et al., 2010).
4. Biological Applications
In biology, it has been used in the study of sulfhydryl groups in tissues. A water-soluble aromatic disulfide derivative of this compound was synthesized and shown to be effective for determining sulfhydryl groups in various biological materials (G. Ellman, 1959).
5. Crystallography and Spectroscopy
The crystal structure of related compounds like 5-amino-2-nitrobenzoic acid has been determined, aiding in the understanding of its molecular arrangement and interactions. Such studies are vital for comprehending the physicochemical properties of these compounds, which can be pivotal in various scientific applications (R. Mrozek & T. Głowiak, 2004).
6. Synthesis of Chiral Compounds
It plays a role in the synthesis of chiral compounds. Research has shown that converting the carboxyl and nitro groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine leads to the synthesis of chiral 3-(2′-imidazolinyl)anilines. These findings are significant in the field of stereochemistry and enantioselective synthesis (Ming-Jun Yang et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds, such as 3-amino-5-nitrobenzoic acid, can interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, they can participate in electrophilic aromatic substitution reactions . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which contributes to the high dipole moments of nitro compounds .
Pharmacokinetics
For instance, the solubility of a compound can affect its absorption and distribution in the body .
Result of Action
For instance, they can cause skin and eye irritation, and some nitroaromatic compounds have been found to be toxic .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and reactivity .
Properties
IUPAC Name |
3-amino-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVHAQRPXAQKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286230 | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-84-8 | |
Record name | 618-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Amino-5-nitrobenzoic acid formed during the pyrolysis of the dopamine - 3,5-dinitrobenzoic acid complex?
A1: While the exact mechanism of formation is not fully elucidated in the provided research [], the study suggests that this compound (1) is formed in tiny amounts during the exothermic decomposition of the dopamine (DA) and 3,5-dinitrobenzoic acid (dnba) cocrystal (DAċdnba) []. The authors propose that the main reaction pathway involves the elimination of multiple water molecules from the DAċdnba complex, leading to a black solid as the major product []. The formation of 1 might be a result of a side reaction or decomposition pathway involving the nitro groups of dnba. Further research is required to fully understand the reaction mechanism and the factors influencing the formation of 1.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.